molecular formula C21H19N3O3S2 B2563536 N-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

N-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2563536
M. Wt: 425.5 g/mol
InChI Key: RSIBUZIDFDQQOE-UHFFFAOYSA-N
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Description

N-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazole core substituted with phenyl, thiophene-2-carbonyl, and methanesulfonamide groups. Molecular docking studies highlight its strong binding affinity to monkeypox virus (MPXV) DNA polymerase (DPol) and profilin-like protein A42R, positioning it as a promising antiviral candidate .

Properties

IUPAC Name

N-[4-[3-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-29(26,27)23-17-11-9-15(10-12-17)18-14-19(16-6-3-2-4-7-16)24(22-18)21(25)20-8-5-13-28-20/h2-13,19,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIBUZIDFDQQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This compound integrates a thiophene moiety and a methanesulfonamide group, enhancing its potential therapeutic applications. The following sections detail its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions where hydrazine derivatives react with carbonyl compounds. The general reaction conditions include the use of solvents such as ethanol or dioxane and may require heating under reflux for several hours to ensure complete reaction. Purification can be achieved through techniques like column chromatography or recrystallization.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. Specifically, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. For instance, studies have demonstrated that pyrazoles can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR .

Case Study: Breast Cancer
A study focused on the effects of several pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain compounds displayed potent cytotoxicity. When combined with doxorubicin, these derivatives exhibited a synergistic effect, enhancing overall therapeutic efficacy against resistant cancer types .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. The mechanism often involves the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways. This compound may similarly exert anti-inflammatory effects through these pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the structure can significantly affect its potency and selectivity towards biological targets. For instance:

  • Phenyl Substitution : The presence of phenyl groups has been linked to enhanced anticancer activity.
  • Sulfonamide Group : This functional group often contributes to improved solubility and bioavailability, making it a favorable modification in drug design .

Data Summary Table

Property Value
Molecular FormulaC18H14N2O2S
Molecular Weight342.38 g/mol
CAS Number1795298-16-6
Anticancer ActivityInhibits BRAF(V600E), EGFR
Anti-inflammatory ActivityCOX and LOX inhibition
SolubilitySoluble in organic solvents

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features and Substituent Variations

The compound’s pyrazole ring, methanesulfonamide group, and aromatic substituents are shared with several analogs, but differences in substituents modulate biological activity and physicochemical properties.

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Key Substituents Biological Activity Reference
N-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Pyrazole Phenyl, thiophene-2-carbonyl, methanesulfonamide Antiviral (MPXV)
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) Triazole Difluoromethyl, dichlorophenyl, methanesulfonamide Herbicidal
N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Pyrazole Benzoyl, 2-ethoxyphenyl, methanesulfonamide Antiviral (MPXV)
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazole Fluorophenyl, triazolyl, carbothioamide Undisclosed (structural analog)

Functional Group Influence on Activity

  • Thiophene-2-carbonyl vs. Benzoyl : The thiophene moiety in the target compound may enhance electron-rich interactions in viral protein binding compared to benzoyl groups in analogs .
  • Methanesulfonamide : A common pharmacophore in sulfentrazone and the target compound, this group contributes to hydrogen bonding and solubility but diverges in application (antiviral vs. pesticidal) due to auxiliary substituents .
  • Triazole vs.

Spectroscopic Differentiation

  • IR Spectroscopy :
    • C=S Stretching : Observed at 1243–1258 cm⁻¹ in hydrazinecarbothioamides and 1247–1255 cm⁻¹ in triazole-thiones .
    • Tautomerism : Absence of νS-H (~2500–2600 cm⁻¹) in thione tautomers confirms structural stability .
  • NMR : Aromatic protons and NH groups in thione tautomers resonate at δ 7.2–8.5 ppm (1H-NMR) and δ 150–160 ppm (13C-NMR) for triazole carbons .

Antiviral Efficacy

The target compound demonstrates notable docking affinity for MPXV DPol and A42R, alongside analogs like N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide.

Contrast with Sulfentrazone

Sulfentrazone’s herbicidal activity arises from its triazole core and difluoromethyl group, which disrupt plant enzyme systems. Its metabolite, 3-desmethyl sulfentrazone, retains the methanesulfonamide group but lacks the difluoromethyl substituent, altering environmental persistence .

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